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Introduction

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Cyclin-
Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a bifunctional molecule, YX-2-107
recruits an E3 ubiquitin ligase to CDK®6, leading to its ubiquitination and subsequent
degradation by the proteasome.[4][5][6] This mechanism of action differs from traditional kinase
inhibitors, which only block the enzymatic activity of their targets.[5] By inducing the
degradation of the entire CDK6 protein, YX-2-107 can overcome resistance mechanisms
associated with kinase inhibitor therapies and address both kinase-dependent and -
independent functions of CDKG6.[4][5][7]

Preclinical studies have demonstrated the efficacy of YX-2-107 in mouse models of
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a hematologic
malignancy where CDKG6 expression is a key dependency.[1][8][9] These application notes
provide a summary of the reported in vivo dosages, pharmacokinetic data, and detailed
experimental protocols for the use of YX-2-107 in mouse models.

Data Presentation
Table 1: YX-2-107 In Vivo Efficacy Study Dosages in
Mouse Models
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Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Ph+ ALL
Xenograft Mouse Model

Objective: To evaluate the anti-leukemic activity of YX-2-107 in a patient-derived or cell line-
derived Ph+ ALL xenograft mouse model.

Materials:
e YX-2-107
e Vehicle control (e.g., Kolliphor/PBS/DMSO 20:70:10 suspension)[8]
o Immunodeficient mice (e.g., NSG or NRG-SGM3)
e Ph+ ALL cells (patient-derived or cell line)
» Sterile PBS
e Syringes and needles for injection
» Calipers for tumor measurement (if applicable)
o Flow cytometer and relevant antibodies (e.g., CD19, CD10) for leukemia burden assessment
Procedure:
e Cell Preparation and Implantation:
o Culture Ph+ ALL cells under appropriate conditions.
o Resuspend the required number of cells in sterile PBS.
o Inject the cells into the tail vein of immunodeficient mice.
» Animal Acclimatization and Monitoring:

o Allow mice to acclimatize for a specified period.
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o Monitor mice regularly for signs of tumor engraftment and overall health.

e Treatment Initiation:

o Once leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize
mice into treatment and control groups.[8]

o Prepare YX-2-107 in the appropriate vehicle at the desired concentration.

o Administer YX-2-107 or vehicle control via intraperitoneal injection according to the dosing
schedule (e.g., 150 mg/kg, once daily).[1][2][8]

e Monitoring Leukemia Burden:

o Collect peripheral blood samples at regular intervals.

o Use flow cytometry to determine the percentage of leukemic cells (e.g., CD19+CD10+).[8]
e Endpoint and Tissue Collection:

o At the end of the study, euthanize mice according to institutional guidelines.

o Collect bone marrow and peripheral blood for further analysis (e.g., cell cycle analysis,
Western blot).[8]

Protocol 2: Pharmacokinetic Study of YX-2-107 in Mice

Objective: To determine the pharmacokinetic profile of YX-2-107 in mice.

Materials:

YX-2-107

Vehicle control

C57BL/6j mice

Syringes and needles for injection
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e Blood collection supplies (e.g., EDTA tubes)
e Centrifuge
e LC-MS/MS system for bioanalysis

Procedure:

Dosing:

o Administer a single dose of YX-2-107 (e.g., 10 mg/kg) via intraperitoneal injection to a
cohort of mice.[1][2][3][8]

Blood Sampling:

o Collect blood samples from a subset of mice at various time points post-injection (e.g., 0,
0.25,0.5, 1, 2, 4, 6, 8, and 24 hours).

Plasma Preparation:
o Centrifuge the blood samples to separate the plasma.

o Store plasma samples at -80°C until analysis.

Bioanalysis:

o Quantify the concentration of YX-2-107 in the plasma samples using a validated LC-
MS/MS method.

Data Analysis:

o Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations
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Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.
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Caption: General experimental workflow for an in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2023/01/12/yx-2-107-a-protac-is-a-selective-cdk6-degrader/
https://www.medchemexpress.com/yx-2-107.html
https://www.targetmol.com/compound/yx-2-107
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467343/
https://ashpublications.org/blood/article/135/18/1512/454453/CDK6-degradation-hits-Ph-ALL-hard
https://www.researchgate.net/publication/354211839_Targeting_the_CDK6_Dependence_of_Ph_Acute_Lymphoblastic_Leukemia
https://pubmed.ncbi.nlm.nih.gov/32040545/
https://pubmed.ncbi.nlm.nih.gov/32040545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pubmed.ncbi.nlm.nih.gov/34573335/
https://pubmed.ncbi.nlm.nih.gov/34573335/
https://www.benchchem.com/product/b10821831#yx-2-107-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/product/b10821831#yx-2-107-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/product/b10821831#yx-2-107-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/product/b10821831#yx-2-107-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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